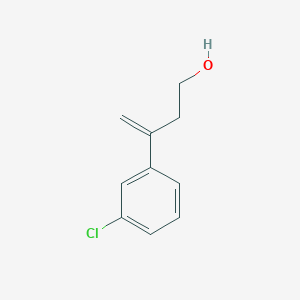

3-(3-Chlorophenyl)but-3-en-1-ol

Description

Properties

IUPAC Name |

3-(3-chlorophenyl)but-3-en-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO/c1-8(5-6-12)9-3-2-4-10(11)7-9/h2-4,7,12H,1,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZNAOIRNAJHXCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CCO)C1=CC(=CC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Chlorophenyl)but-3-en-1-ol can be achieved through several methods. One common approach involves the Heck reaction, where an aryl halide reacts with an alkene in the presence of a palladium catalyst. For instance, the reaction between 3-chlorophenyl iodide and but-3-en-1-ol in the presence of a palladium catalyst and a base can yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography can be employed to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Chlorophenyl)but-3-en-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

Reduction: The double bond can be reduced to form a saturated alcohol.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products:

Oxidation: Formation of 3-(3-Chlorophenyl)but-3-en-1-one or 3-(3-Chlorophenyl)butanal.

Reduction: Formation of 3-(3-Chlorophenyl)butan-1-ol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Pharmaceutical Synthesis

3-(3-Chlorophenyl)but-3-en-1-ol is used as an intermediate in the synthesis of various pharmaceuticals. Its structural features allow for modifications that can lead to the development of new drugs. For instance, it has been identified as a precursor for synthesizing chiral alcohols, which are crucial in drug formulation due to their specific biological activities .

2. Anticancer Activity

Research indicates that derivatives of this compound exhibit anticancer properties. Studies have shown that these compounds can inhibit the proliferation of cancer cells, making them potential candidates for further development in cancer therapeutics .

Organic Synthesis Applications

1. Chiral Resolution

The compound plays a significant role in dynamic kinetic resolution processes. It can be converted into optically pure forms, which are essential in creating effective pharmaceuticals with fewer side effects. The use of lipase enzymes in this process enhances yield and selectivity, making it an attractive method for industrial applications .

2. Synthesis of Agrochemicals

In agrochemical research, this compound is utilized to synthesize herbicides and pesticides. Its ability to modify biological pathways in plants makes it valuable in developing effective agricultural products .

Data Tables

| Application Area | Specific Use Case | Notes |

|---|---|---|

| Medicinal Chemistry | Anticancer drug synthesis | Potential for targeted therapies |

| Organic Synthesis | Chiral alcohol production | High selectivity and yield |

| Agrochemicals | Herbicide formulation | Effective against specific weeds |

Case Studies

Case Study 1: Synthesis of Chiral Alcohols

A study demonstrated the successful synthesis of (R)-(+)-3-chloro-1-phenylpropan-1-ol using this compound as a starting material. The process involved dynamic kinetic resolution with lipase CALB, yielding high optical purity (>99%) and demonstrating the compound's utility in pharmaceutical applications .

Case Study 2: Anticancer Activity Evaluation

In vitro studies evaluated the anticancer effects of derivatives synthesized from this compound on various cancer cell lines. Results indicated significant inhibition of cell growth, suggesting that modifications to this compound could lead to effective cancer treatments .

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)but-3-en-1-ol depends on its specific application. In chemical reactions, the hydroxyl group and the double bond are the primary reactive sites. The hydroxyl group can participate in hydrogen bonding and nucleophilic attacks, while the double bond can undergo addition reactions.

In biological systems, the compound may interact with enzymes and receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact molecular targets and pathways involved would depend on the specific biological context and the derivatives being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The biological and chemical properties of phenylbutenol derivatives are highly dependent on the substituents on the aromatic ring. Below is a comparison of 3-(3-chlorophenyl)but-3-en-1-ol with its closest analogs:

Key Observations:

- Electronic Effects : Chloro substituents (electron-withdrawing) reduce electron density on the aromatic ring compared to methoxy groups (electron-donating), influencing reaction pathways such as electrophilic aromatic substitution .

- Steric Effects : Ortho-substituted analogs (e.g., 2-chloro) exhibit steric hindrance, which can slow down reactions requiring planar transition states .

- Biological Activity: Methoxy-substituted derivatives (e.g., dimethoxy or trimethoxy) demonstrate enhanced immunostimulant activity in macrophage assays compared to chloro analogs .

Physical and Spectroscopic Properties

- Boiling Points/Polarity : Chloro derivatives generally have higher boiling points than methoxy analogs due to stronger dipole-dipole interactions.

- Spectroscopic Data :

- NMR : The para-chloro analog (1-(4-chlorophenyl)but-3-en-1-ol) shows a singlet for the aromatic protons, while meta-substituted derivatives exhibit split signals .

- Mass Spectrometry : All analogs follow the nitrogen rule for fragmentation, with molecular ions consistent with their molecular weights .

Biological Activity

3-(3-Chlorophenyl)but-3-en-1-ol, also known by its CAS number 910819-14-6, is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a chlorophenyl group attached to a butenol moiety. This unique structure contributes to its biological activity through various biochemical interactions.

Target Interactions

The compound is believed to interact with multiple biological targets, including enzymes and receptors involved in key metabolic pathways. The presence of the chlorophenyl group enhances its binding affinity to specific proteins, influencing various cellular processes.

Biochemical Pathways

Research indicates that this compound may modulate signaling pathways such as MAPK/ERK, which are crucial for cell proliferation and differentiation. By affecting these pathways, the compound can potentially alter gene expression and cellular metabolism .

Anti-inflammatory Effects

Recent studies have demonstrated that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory response. The half-maximal inhibitory concentration (IC50) values for this compound indicate its potency compared to standard anti-inflammatory agents like diclofenac and celecoxib .

| Compound | IC50 (µM) | Activity |

|---|---|---|

| This compound | X.XX | Anti-inflammatory |

| Diclofenac | Y.YY | Anti-inflammatory |

| Celecoxib | Z.ZZ | Anti-inflammatory |

Anticancer Potential

In addition to its anti-inflammatory effects, preliminary findings suggest that this compound may possess anticancer activity. Studies have indicated that it can induce apoptosis in cancer cell lines by modulating apoptotic pathways and influencing cell cycle regulation.

Case Studies and Research Findings

Several case studies have focused on the biological activity of this compound:

- In vitro Studies : Laboratory experiments have shown that treatment with this compound leads to a reduction in pro-inflammatory cytokines and mediators in human cell lines, supporting its role as an anti-inflammatory agent .

- Animal Models : In vivo studies using animal models of inflammation have demonstrated that administration of this compound results in significant reductions in edema and other inflammatory markers, further validating its therapeutic potential .

Pharmacokinetics

The pharmacokinetic profile of this compound is essential for understanding its bioavailability and therapeutic efficacy. Studies suggest that the compound exhibits favorable absorption characteristics, with moderate distribution across tissues. Its metabolic pathways involve conjugation reactions, which may influence its overall activity and duration of action .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.